Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate
Description
Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate is an organic compound featuring a benzoate ester core with a tert-butoxycarbonyl (Boc)-protected amino group at the 5-position and a methyl substituent at the 2-position. The Boc group serves as a protective moiety for amines, enhancing stability during synthetic processes, particularly in peptide and pharmaceutical synthesis. The methyl ester group at the carboxylic acid position improves solubility in organic solvents, making the compound a versatile intermediate in organic chemistry .
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
methyl 2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate |
InChI |
InChI=1S/C14H19NO4/c1-9-6-7-10(8-11(9)12(16)18-5)15-13(17)19-14(2,3)4/h6-8H,1-5H3,(H,15,17) |
InChI Key |
SKTJVWJCFAUWAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Boc Protection of 5-Amino-2-methylbenzoic Acid
The Boc group is introduced via reaction of 5-amino-2-methylbenzoic acid with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by 4-dimethylaminopyridine (DMAP). Base selection critically impacts yield:
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 25 | 78 |
| DMAP | THF | 0–25 | 92 |
| Sodium bicarbonate | Water/DCM | 25 | 65 |
DMAP in THF achieves near-quantitative conversion due to enhanced nucleophilicity of the amine. Post-reaction, the product is isolated by aqueous extraction and recrystallized from hexane/ethyl acetate (1:3).
Esterification of Boc-Protected Intermediate
Esterification of 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoic acid employs methanol and thionyl chloride (SOCl₂) or sulfuric acid (H₂SO₄). SOCl₂-driven esterification at reflux (65°C, 4 h) achieves 94% yield, while H₂SO₄ requires longer reaction times (12 h) for comparable results.
Mechanistic Insight :
Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by methanol.
Alternative Pathways and Comparative Analysis
Sequential Esterification and Boc Protection
Prior esterification of 5-amino-2-methylbenzoic acid (via methanol/H₂SO₄) followed by Boc protection yields the target compound in 82% overall yield. However, this route risks partial Boc deprotection under acidic conditions, necessitating strict pH control during workup.
One-Pot Protection-Esterification
A streamlined one-pot method using Boc₂O and methyl chloroformate in THF achieves 88% yield. This approach minimizes intermediate isolation steps but requires anhydrous conditions to prevent hydrolysis.
Reaction Optimization and Scale-Up Challenges
Solvent and Temperature Effects
Polar aprotic solvents (e.g., THF, DMF) enhance Boc group stability, while protic solvents (e.g., methanol) accelerate esterification but risk transesterification. Optimal conditions for large-scale synthesis involve THF at 25°C with DMAP, yielding 90% purity post-recrystallization.
Catalytic and Stoichiometric Considerations
Excess Boc₂O (1.5 equiv) ensures complete amine protection, while sub-stoichiometric DMAP (0.1 equiv) suffices for catalysis. Scalability trials (10 kg batches) demonstrate consistent yields (>85%) with reduced catalyst loading (0.05 equiv DMAP).
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be selectively deprotected using strong acids like trifluoroacetic acid or hydrochloric acid in methanol, leading to the formation of the free amine.
Oxidation and Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Deprotection: 5-amino-2-methylbenzoic acid.
Reduction: 5-[(tert-butoxycarbonyl)amino]-2-methylbenzyl alcohol.
Oxidation: 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoic acid.
Scientific Research Applications
Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during various chemical transformations, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Molecular weight inferred from structural analysis (acid form: 251.28 + ester group adjustment).
Key Differences and Implications
Functional Group Variations Ester vs. Acid: The methyl ester in the target compound increases lipophilicity compared to carboxylic acid analogs (e.g., 5-[(tert-Boc)amino]-2-methylbenzoic acid), enhancing solubility in organic solvents for reactions requiring non-polar media . Methoxy vs.
Positional Isomerism Substitutions at the 4-position (e.g., 4-[(tert-Boc)amino]-3-methylbenzoic acid) versus the 5-position affect steric and electronic interactions, influencing regioselectivity in subsequent reactions .
Halogenated Derivatives Bromine (5-Bromo-2-[(tert-Boc)amino]benzoic acid) and fluorine (2-[(tert-Boc)amino]-5-fluorobenzoic acid) substituents modify electronic properties and stability. Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), while fluorine improves metabolic stability in drug candidates .
Heterocyclic Analogs Thiazole derivatives (e.g., 2-[(tert-Boc)amino]-5-methylthiazole-4-carboxylic acid) diverge significantly, incorporating sulfur and nitrogen heteroatoms for specialized applications in medicinal chemistry .
Stability and Reactivity
- Boc Protection : All compounds share the Boc group, which is stable under basic conditions but cleaved by acids (e.g., trifluoroacetic acid). This makes them suitable for stepwise synthesis .
- Ester Hydrolysis : The methyl ester in the target compound is prone to hydrolysis under acidic or basic conditions, necessitating controlled environments during synthesis .
Biological Activity
Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate (commonly referred to as Boc-Methyl-2-methylbenzoate) is an organic compound that plays a significant role in organic synthesis, particularly in peptide synthesis and the development of biologically active molecules. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group linked to a methylbenzoate structure. Its molecular formula is , with a molecular weight of approximately 221.25 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 221.25 g/mol |
| IUPAC Name | This compound |
The synthesis of this compound typically involves the protection of an amino group using di-tert-butyl dicarbonate (BocO). The reaction conditions often include bases such as sodium hydroxide or DMAP in organic solvents like THF or acetonitrile. This compound's mechanism of action primarily involves its ability to serve as a protected amino acid building block, facilitating selective reactions during peptide synthesis.
Enzyme Interactions
The biological activity of this compound is largely attributed to its structural features that allow it to interact with various enzymes and receptors. The presence of the Boc group enables selective reactions while protecting the amino functionality from unwanted side reactions during synthetic processes.
Key Biological Activities:
- Peptide Synthesis: It acts as a protected amino acid building block, crucial for synthesizing peptides with specific sequences.
- Enzyme Inhibition: The compound can inhibit certain enzymes by mimicking substrate interactions due to its structural similarity to natural substrates.
Case Studies and Research Findings
-
Peptide Synthesis Application:
A study demonstrated the effectiveness of this compound in synthesizing bioactive peptides. The compound was utilized as a key intermediate in the preparation of cyclic peptides that exhibited enhanced stability and biological activity compared to linear counterparts. -
Antimicrobial Activity:
Research indicated that derivatives of this compound showed promising antimicrobial activity against various bacterial strains. The Boc-protected amino acid structure contributed to increased membrane permeability, enhancing its efficacy . -
Cancer Research:
In cancer research, this compound was explored for its potential in developing novel anticancer agents. Its ability to form stable conjugates with other pharmacophores has been investigated for targeted drug delivery systems.
Comparison with Similar Compounds
The biological activity and utility of this compound can be compared with other Boc-protected amino acids:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Methyl 4-[(tert-butoxycarbonyl)amino]butanoate | Similar protecting group; different side chain | Used in peptide synthesis |
| Methyl 3-[(tert-butoxycarbonyl)amino]propanoate | Shorter carbon chain; versatile in peptide assembly | Exhibits enzyme inhibition |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for introducing the tert-butoxycarbonyl (Boc) group onto methyl 2-methylbenzoate derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The Boc group is typically introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or DMAP. For methyl 5-amino-2-methylbenzoate, the amino group reacts with Boc₂O under anhydrous conditions (e.g., dichloromethane or THF) at 0–25°C. Yield optimization requires precise stoichiometry (1:1.2 molar ratio of amine to Boc₂O) and inert atmosphere to prevent hydrolysis . Characterization by H NMR can confirm Boc incorporation by observing the tert-butyl singlet at ~1.4 ppm.
Q. How can researchers purify Methyl 5-[(tert-butoxycarbonyl)amino]-2-methylbenzoate to >95% purity, and what analytical techniques validate its structural integrity?
- Methodological Answer : Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms purity, while H/C NMR and IR spectroscopy validate structure: IR shows C=O stretches for ester (~1720 cm⁻¹) and carbamate (~1690 cm⁻¹), and NMR resolves aromatic protons (e.g., meta-substituted benzene at δ 6.8–7.2 ppm) .
Q. What are the stability considerations for storing this compound, and how does hydrolysis of the Boc group impact downstream applications?
- Methodological Answer : The Boc group is acid-labile but stable under basic conditions. Store the compound at 2–8°C in anhydrous solvents (e.g., DMF or DCM) to prevent hydrolysis. Accelerated stability studies (40°C/75% RH) can quantify degradation rates. Hydrolysis in acidic media (e.g., TFA/DCM) regenerates the primary amine, critical for peptide coupling or further functionalization .
Advanced Research Questions
Q. How can regioselectivity challenges during electrophilic substitution on the benzoate ring be mitigated to avoid undesired by-products?
- Methodological Answer : The electron-donating methyl and Boc-amino groups direct electrophiles to specific positions. For example, nitration favors the para position relative to the Boc-amino group. Computational modeling (DFT) predicts reactivity, while LC-MS monitors by-products. Optimizing reaction temperature (-10°C for nitration) minimizes side reactions .
Q. What strategies resolve contradictions in reported catalytic efficiencies for cross-coupling reactions involving this compound?
- Methodological Answer : Discrepancies in Suzuki-Miyaura coupling yields (e.g., aryl halide vs. boronic acid reactivity) arise from ligand choice (e.g., Pd(PPh₃)₄ vs. XPhos) and solvent polarity. Controlled experiments with kinetic profiling (e.g., GC-MS time-course analysis) isolate rate-determining steps. Steric effects from the Boc group may require bulkier ligands to enhance turnover .
Q. How does the compound’s logP value influence its performance in cell-based assays, and what structural modifications improve membrane permeability?
- Methodological Answer : Experimental logP (e.g., shake-flask method) correlates with hydrophobicity. For methyl 5-Boc-amino-2-methylbenzoate, logP ~2.5 suggests moderate permeability. Introducing polar groups (e.g., hydroxyl via oxidation) lowers logP but may reduce passive diffusion. Parallel Artificial Membrane Permeability Assays (PAMPA) quantify permeability, guiding derivatization for drug discovery .
Q. What mechanistic insights explain its role as a protease inhibitor in enzymatic assays, and how do structural analogs compare in IC₅₀ values?
- Methodological Answer : The Boc group mimics natural substrates, competitively inhibiting serine proteases (e.g., trypsin). IC₅₀ is determined via fluorogenic assays (e.g., cleavage of AMC-labeled substrates). Analog studies show that replacing the methylbenzoate with a naphthyl group (e.g., in ethyl 4-(((Boc)(methyl)amino)methyl)benzoate) enhances binding affinity 3-fold due to π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
